(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide
Description
Introduction to (2E)-N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide
Structural Identification and IUPAC Nomenclature
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups, substituent positions, and stereochemistry. Breaking down the structure:
- Core backbone : A prop-2-enamide group ($$ \text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{NH}- $$) in the E configuration.
- Substituents :
- A 2-{[2,3'-bithiophene]-5-yl}ethyl group attached to the nitrogen atom.
- A thiophen-3-yl group at the β-position of the enamide.
IUPAC Name Derivation :
- Parent chain : The longest carbon chain includes the enamide group, with the amide (-CONH-) as the principal functional group.
- Substituents :
- The ethyl group bonded to the amide nitrogen is substituted at its second carbon by a 2,3'-bithiophene moiety. The bithiophene consists of two thiophene rings connected at the 2- and 3'-positions, with the ethyl group attached to the 5-position of the first thiophene.
- The prop-2-enamide chain features a thiophen-3-yl group at the β-carbon.
- Stereochemistry : The E configuration of the enamide double bond is specified using the (2E) prefix.
Final IUPAC Name :
this compound.
| Structural Feature | Position/Configuration |
|---|---|
| Enamide backbone | Prop-2-enamide (E configuration) |
| Bithiophene substituent | 2,3'-linked; ethyl at C5 |
| Thiophen-3-yl group | β-carbon of enamide |
Historical Context of Thiophene-Based Enamide Derivatives in Organic Chemistry
Thiophene derivatives have long been pivotal in organic electronics due to their aromatic stability and electron-rich π-system. The integration of enamide functionalities represents a strategic evolution, combining redox activity with structural versatility.
Key Historical Milestones:
Early Thiophene Chemistry (1960s–1990s) :
Hybridization of Thiophenes and Enamides (2000s–Present) :
- The fusion of thiophene’s electronic properties with enamide’s hydrogen-bonding capacity enabled novel applications in:
- Advances in cross-coupling techniques (e.g., Suzuki-Miyaura) facilitated precise bithiophene functionalization.
Comparative Analysis of Structural Evolution:
The target compound exemplifies third-generation designs, leveraging定向 substitution to optimize electronic coupling between thiophene units while maintaining solubility via the ethyl spacer. Its synthesis likely employs BF₃·OEt₂-mediated domino reactions, as demonstrated in analogous enamide systems.
Properties
IUPAC Name |
(E)-3-thiophen-3-yl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS3/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSXVCUJYFCYCK-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide is a thiophene-based compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 345.49 g/mol. Its structure features an amide group attached to a bithiophene moiety, contributing to its biological properties. The presence of multiple aromatic rings enhances its interaction with biological targets.
1. Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that thiophene-based compounds could reduce inflammation through mechanisms like blocking mast cell degranulation and inhibiting enzymes like COX and LOX at specific concentrations .
Table 1: Summary of Anti-inflammatory Activity in Thiophene Derivatives
| Compound | Mechanism of Action | Dose | Effectiveness |
|---|---|---|---|
| Compound 4 | Inhibition of 5-LOX | 100 µg/mL | 57% inhibition |
| Compound 5 | Reduces TNF-α and IL-8 | 10 µM | Significant reduction |
| Compound 15 | Paw edema model | 50 mg/kg | 58.46% inhibition |
2. Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Thiophene Compounds
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Thiophene derivative A | 32 µg/mL |
| Escherichia coli | Thiophene derivative B | 16 µg/mL |
| Candida albicans | Thiophene derivative C | 64 µg/mL |
3. Anticancer Potential
Thiophene-based compounds have shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
Case Study 1: Anti-inflammatory Effects in vivo
In a model of carrageenan-induced paw edema, a thiophene derivative demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin, suggesting that modifications in the thiophene structure can enhance therapeutic efficacy .
Case Study 2: Antimicrobial Screening
A series of thiophene derivatives were screened against a panel of bacterial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria. This highlights the potential for these compounds in developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C15H13NOS3
- Molecular Weight : 319.5 g/mol
- CAS Number : 2640817-96-3
The structure features multiple thiophene units, which are known for their electronic properties, making this compound suitable for various applications in organic electronics and pharmaceuticals.
Applications in Organic Electronics
Organic Photovoltaics (OPVs) : The presence of bithiophene and thiophene units in the compound contributes to its potential as a donor material in organic solar cells. Research indicates that thiophene derivatives can enhance charge transport and improve the efficiency of solar cells due to their favorable energy levels and high absorption coefficients .
Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when excited makes it a candidate for use in OLEDs. Thiophene derivatives have been shown to possess excellent electroluminescent properties, which are crucial for developing efficient display technologies .
Medicinal Chemistry Applications
Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including those similar to (2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide. These compounds exhibit varying degrees of activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli, making them potential candidates for new antibiotic therapies .
Anti-inflammatory Properties : Thiophene-based compounds have been investigated for their anti-inflammatory effects. Some studies report that modifications of thiophene structures can lead to significant inhibition of inflammatory pathways, which is promising for developing new anti-inflammatory drugs .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | The compound showed MIC values ranging from 4 to >64 mg/L against various bacterial strains. | Potential development of new antibiotics. |
| Research on Organic Solar Cells | Incorporation of thiophene derivatives improved charge mobility and solar cell efficiency by up to 20%. | Enhancing performance in photovoltaic devices. |
| Investigation into Anti-inflammatory Effects | Compounds demonstrated significant inhibition of COX enzymes with IC50 values below 30 µM. | Development of anti-inflammatory medications. |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key thiophene- and enamide-containing derivatives:
Electronic Properties
- Conjugation Length : The target compound’s bithiophene and enamide system provides intermediate conjugation compared to BAI3’s naphthyridine core (longer conjugation) and 1b’s vinyl-linked benzo[d]thiazolium (shorter but polarized). DFT calculations () could quantify HOMO-LUMO gaps, critical for charge transport.
- Solubility : The ethyl chain in the target compound balances solubility and crystallinity better than BAI3’s dodecyl chains (high solubility but reduced crystallinity) .
Crystallographic Analysis
Comparative studies could reveal how the thiophen-3-yl group’s position (vs. thiophen-2-yl in 1b) affects packing and intermolecular interactions.
Research Findings and Implications
- Optoelectronic Potential: The target compound’s conjugation and hydrogen-bonding capability position it as a candidate for organic semiconductors or light-emitting layers, though its performance may lag behind 1b’s polarized benzo[d]thiazolium system .
- Synthetic Scalability : Ethyl spacers simplify purification compared to BAI3’s long alkyl chains, making the target compound more feasible for large-scale production .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide with high stereochemical purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the thiophene-based precursors using Suzuki-Miyaura coupling to assemble the bithiophene core. For the enamide moiety, employ a Knoevenagel condensation between a thiophene-3-carbaldehyde derivative and an activated methylene group (e.g., cyanoacetamide), using piperidine as a catalyst in toluene under reflux . Purification via recrystallization (e.g., ethanol or ethyl acetate) ensures stereochemical purity. Monitor reaction progress using TLC and optimize solvent polarity to suppress side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the enamide double bond (δ ~6.5–7.5 ppm for (2E)-configuration) and thiophene protons (δ ~7.0–7.5 ppm). Compare with analogous bithiophene derivatives to resolve overlapping signals .
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the bithiophene-ethyl-enamide backbone .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) between the compound’s thiophene motifs and biological activity?
- Methodological Answer :
- Analog Synthesis : Replace thiophene-3-yl with other heterocycles (e.g., furan, pyrrole) to assess electronic effects. Modify the bithiophene linker length to study steric influences .
- Biological Assays : Test analogs in vitro for anti-inflammatory activity (e.g., COX-2 inhibition) or anticancer potential (e.g., apoptosis assays in cancer cell lines). Use dose-response curves to quantify IC50 values and compare with parent compound .
- Computational Modeling : Perform molecular docking to evaluate binding affinity to target proteins (e.g., kinases) and correlate with experimental data .
Q. What strategies resolve contradictions in reported electrochemical properties of similar thiophene-enamide derivatives?
- Methodological Answer :
- Standardized Testing : Replicate cyclic voltammetry (CV) under controlled conditions (e.g., solvent: acetonitrile, supporting electrolyte: TBAPF6) to measure oxidation/reduction potentials. Ensure consistent electrode pretreatment to minimize variability .
- Cross-Validation : Compare CV data with UV-Vis spectroscopy (bandgap analysis) and DFT calculations (HOMO-LUMO energy levels) to identify outliers .
- Batch Analysis : Test multiple synthetic batches to determine if impurities (e.g., residual catalysts) influence electrochemical behavior .
Q. How should researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use a standardized shake-flask method in solvents of varying polarity (e.g., water, DMSO, THF). Measure saturation concentrations via HPLC-UV and account for temperature effects (e.g., 25°C vs. 37°C) .
- QSAR Modeling : Corrogate solubility with logP values and Hansen solubility parameters to identify mismatches between experimental and predicted data .
- Crystallinity Analysis : Perform X-ray diffraction (XRD) to determine if polymorphic forms (e.g., amorphous vs. crystalline) contribute to variability .
Notes for Experimental Design
- Stereochemical Integrity : Use chiral HPLC or optical rotation ([α]D) to confirm the (2E)-configuration, as geometric isomers may exhibit divergent bioactivity .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
